3-Hydroxy-1-propenylboronic acid
Overview
Description
3-Hydroxy-1-propenylboronic acid is an organic compound characterized by the presence of a hydroxy group and a boronic acid group on a propene chain. This compound is a derivative of boronic acid and is known for its unique chemical and physical properties, such as Lewis acidity, reactivity towards nucleophiles, and ability to form covalent bonds with diols. These properties make it an important reagent in organic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-1-propenylboronic acid can be synthesized through various methods, including:
Oxidation of Allylboranes: This method involves the oxidation of allylboranes to produce the desired boronic acid derivative.
Reaction of Allylic Alcohols with Boron Trifluoride: Allylic alcohols react with boron trifluoride to form this compound.
Reaction of Allylic Alcohols with Boronic Acid Esters: This method involves the reaction of allylic alcohols with boronic acid esters under specific conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of boronic acid synthesis can be applied. These methods typically involve large-scale reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1-propenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The hydroxy and boronic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halides and other nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-Hydroxy-1-propenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Biology: The compound’s ability to form covalent bonds with diols makes it useful in the study of biological molecules, such as sugars and nucleotides.
Medicine: Boronic acid derivatives, including this compound, are investigated for their potential as enzyme inhibitors and therapeutic agents.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 3-Hydroxy-1-propenylboronic acid exerts its effects involves its ability to act as a Lewis acid. This property allows it to form reversible covalent complexes with molecules containing vicinal diols, such as sugars and amino acids . The compound can also participate in transmetallation reactions, where its organic residue is transferred to a transition metal, facilitating various catalytic processes .
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but with a phenyl group instead of a hydroxypropene chain.
Vinylboronic Acid: Contains a vinyl group, making it more reactive in certain types of polymerization reactions.
Allylboronic Acid: Similar to 3-Hydroxy-1-propenylboronic acid but lacks the hydroxy group.
Uniqueness: this compound is unique due to its combination of a hydroxy group and a boronic acid group on a propene chain. This structure provides distinct reactivity and binding properties, making it particularly useful in applications requiring specific interactions with diols and other nucleophiles.
Properties
IUPAC Name |
[(E)-3-hydroxyprop-1-enyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO3/c5-3-1-2-4(6)7/h1-2,5-7H,3H2/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTVCKMJDVZYSO-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCO)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/CO)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448666 | |
Record name | [(E)-3-hydroxyprop-1-enyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185909-51-7 | |
Record name | [(E)-3-hydroxyprop-1-enyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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